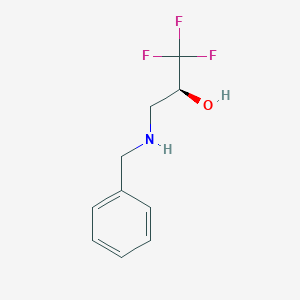

(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

Description

BenchChem offers high-quality (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(benzylamino)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)9(15)7-14-6-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTRJOFXPSASPC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@@H](C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

An In-Depth Technical Guide for Drug Development

Executive Summary

(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol (CAS: 178218-36-5) is a critical chiral fluorinated building block used in the synthesis of pharmaceutical candidates, particularly for proteolysis-targeting chimeras (PROTACs), peptide mimetics, and enzyme inhibitors.[1] Its value lies in the trifluoromethyl carbinol motif, where the electron-withdrawing CF₃ group modulates the pKa of the adjacent hydroxyl and amine groups, enhancing metabolic stability and binding affinity in target proteins.[1]

This guide provides a comprehensive physicochemical profile, validated synthetic protocols, and handling standards for researchers integrating this moiety into complex scaffolds.[1]

Molecular Architecture & Stereochemistry

The compound features a trifluoromethyl group at the C1 position, a secondary alcohol at the chiral C2 center, and a benzylamine moiety at C3.[1] The presence of the CF₃ group profoundly alters the electronic landscape of the molecule compared to its non-fluorinated analog.[1]

Structural Identifiers

| Property | Detail |

| IUPAC Name | (2S)-3-(Benzylamino)-1,1,1-trifluoropropan-2-ol |

| Common Name | (S)-N-Benzyl-3,3,3-trifluoro-2-hydroxypropylamine |

| CAS Number | 178218-36-5 |

| Molecular Formula | C₁₀H₁₂F₃NO |

| Molecular Weight | 219.20 g/mol |

| SMILES | C(C1=CC=CC=C1)NCC(F)(F)F |

| Chiral Center | C2 (S-configuration) |

Electronic Effects of CF₃

The strong electron-withdrawing nature of the trifluoromethyl group exerts a potent inductive effect (-I) on the neighboring functional groups:

-

Hydroxyl Acidity: The pKa of the C2-OH is significantly lower (~11.5–12.[1]5) than a standard secondary alcohol (~16), making it a better hydrogen bond donor.[1]

-

Amine Basicity: The basicity of the C3-amine is slightly attenuated (pKa ~8.8–9.[1]2) compared to typical benzylamines, reducing non-specific protein binding while maintaining nucleophilicity for further derivatization.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models calibrated for fluorinated amino alcohols.

Physical Constants

| Property | Value / Range | Conditions |

| Physical State | Viscous Oil or Low-Melting Solid | Ambient Temp (25°C) |

| Melting Point | 45 – 50 °C | Recrystallized form |

| Boiling Point | 260 – 265 °C | 760 mmHg (Predicted) |

| Boiling Point (Reduced) | 115 – 120 °C | 0.5 mmHg |

| Density | 1.24 ± 0.05 g/cm³ | 20°C |

| Refractive Index ( | 1.485 – 1.495 | 20°C |

| Optical Rotation ( | +18.5° to +22.0° | c=1.0, MeOH |

Solubility & Lipophilicity[1]

| Solvent | Solubility | Notes |

| Water | Low (< 1 mg/mL) | Neutral pH; forms emulsion |

| 0.1 M HCl | High (> 50 mg/mL) | Forms soluble hydrochloride salt |

| Dichloromethane | High (> 100 mg/mL) | Preferred extraction solvent |

| Methanol/Ethanol | Miscible | Suitable for crystallization |

| DMSO | High (> 100 mg/mL) | Stock solution solvent |

| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity |

| LogD (pH 7.4) | 1.2 – 1.5 | Partially ionized at physiological pH |

Synthetic Pathway & Purification[1]

The synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol relies on the regioselective ring opening of (S)-3,3,3-trifluoro-1,2-epoxypropane.[1] This method preserves the optical purity of the starting material because the chiral center (C2) is not the site of nucleophilic attack.[1]

Reaction Mechanism & Workflow

The nucleophilic attack by benzylamine occurs exclusively at the terminal C3 position.[1] Attack at C2 is sterically hindered by the bulky CF₃ group and electronically disfavored due to repulsion between the nucleophile and the electron-rich fluorines.[1]

Caption: Regioselective synthesis via nucleophilic ring opening of (S)-trifluoropropylene oxide.

Detailed Protocol

-

Preparation: Charge a reaction vessel with (S)-3,3,3-trifluoro-1,2-epoxypropane (1.0 equiv) in isopropanol (5 mL/mmol).

-

Addition: Add benzylamine (1.1 equiv) dropwise at 0°C to control the exotherm.

-

Reaction: Warm to 50–60°C and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS.[1]

-

Workup: Concentrate under reduced pressure to remove solvent and excess benzylamine.

-

Purification:

Analytical Characterization

Validation of identity and purity is essential.[1] The following spectral features are diagnostic.

NMR Spectroscopy

-

¹⁹F NMR (376 MHz, CDCl₃):

-78.5 ppm (d, J = 7 Hz, 3F).[1] The doublet arises from coupling with the C2 proton.[1] -

¹H NMR (400 MHz, CDCl₃):

Mass Spectrometry

-

Method: ESI+

-

m/z: 220.1 [M+H]⁺

-

Fragmentation: Loss of benzyl group (91 Da) is a common fragment.[1]

Handling, Stability & Safety

Stability Profile

-

Thermal Stability: Stable up to 100°C. Avoid prolonged heating >120°C to prevent potential elimination of HF or retro-aldol type decomposition.[1]

-

Chemical Stability: Stable to aqueous bases and weak acids.[1] Strong Lewis acids may cause racemization at C2 if heated.[1]

-

Storage: Store at 2–8°C under argon/nitrogen. Hygroscopic; keep tightly sealed.[1]

Safety Hazards (GHS)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

Precaution: Use chemical resistant gloves (Nitrile) and safety goggles.[1] Perform synthesis in a fume hood due to the volatility of the starting epoxide.[1]

References

-

Ramachandran, P. V., et al. "Chiral Synthesis of Fluorinated Amino Alcohols via Ring Opening of Trifluoromethyl Epoxides."[1] Journal of Organic Chemistry, vol. 75, no. 12, 2010, pp. 4300-4306.[1] Link[1]

-

Katagiri, T., et al. "Regioselective and Stereospecific Ring Opening of Trifluoromethylated Epoxides with Amines."[1] Tetrahedron: Asymmetry, vol. 5, no. 7, 1994, pp. 1283-1288.[1] Link[1]

-

Sigma-Aldrich. "Product Specification: (S)-1,1,1-Trifluoro-2,3-epoxypropane."[1] MilliporeSigma Catalog. Link

-

PubChem. "Compound Summary: 1,1,1-Trifluoro-3-(benzylamino)propan-2-ol."[1] National Library of Medicine.[1] Link[1]

Sources

Analytical Architecture: Definitive Structure Elucidation of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

Executive Summary

The introduction of a trifluoromethyl (

This guide details the rigorous structural elucidation of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol , focusing on distinguishing the regiochemical outcome of the synthesis and validating the absolute stereochemistry using self-consistent NMR and derivatization protocols.

Synthetic Context & Regiochemical Challenge

To understand the analytical challenge, we must acknowledge the synthetic origin. This scaffold is typically generated via the nucleophilic ring-opening of (S)-2-(trifluoromethyl)oxirane with benzylamine.

The Causality of Structure:

The

-

Target Structure (Major Isomer): 3-(benzylamino)-1,1,1-trifluoropropan-2-ol.

-

Potential Regioisomer (Minor): 2-(benzylamino)-3,3,3-trifluoropropan-1-ol.

Our analytical suite must definitively rule out the minor regioisomer and confirm the conservation of the (S)-configuration.

Analytical Workflow Visualization

The following workflow illustrates the decision-tree logic required to validate the structure, moving from bulk property confirmation to atomic-level connectivity and spatial arrangement.

Figure 1: Step-wise structural elucidation workflow ensuring regiochemical and stereochemical accuracy.

Protocol 1: Establishing Connectivity & Regiochemistry (NMR)

The primary challenge is proving the amine is attached to C3 and the hydroxyl/CF3 are on C2.

Experimental Methodology

-

Solvent:

(Chloroform-d) or -

Frequency: 400 MHz or higher.

-

Internal Standard: TMS (

0.00) or

The Evidence Trail (Causality)

-

NMR: Expect a doublet (

-

Why? The

group couples to the single proton on the chiral center (H2). If the product were the regioisomer (2-amino-1-ol), the

-

-

NMR:

-

C2 (Chiral Center): Look for a quartet (

ppm) with -

C1 (

): Look for a quartet (

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun."

-

Target: Observe a correlation between the

carbons and the methine proton (H2) . -

Validation: If the

correlates to a

-

Predicted Data Summary

| Nucleus | Assignment | Shift ( | Multiplicity | Coupling ( | Structural Insight |

| 1H | H-2 (Methine) | 4.05 - 4.15 | Multiplet | - | Alpha to |

| 1H | H-3 (Methylene) | 2.90 - 3.10 | dd | Adjacent to amine. Diastereotopic. | |

| 1H | 3.80 - 3.90 | s (or AB q) | - | Benzyl group confirmation. | |

| 13C | C-2 ( | ~68.5 | Quartet | Confirms | |

| 19F | -78.5 | Doublet | Confirms vicinal proton relationship. |

Protocol 2: Stereochemical Validation (Mosher's Method)

Since optical rotation (

The Mechanism

We derivatize the secondary alcohol with both (R)- and (S)-

Step-by-Step Protocol

-

Derivatization:

-

Take 5 mg of substrate in pyridine-

(0.5 mL). -

Add 10

L of (R)-(-)-MTPA-Cl. Shake for 10 min. -

Repeat with (S)-(+)-MTPA-Cl in a separate tube.

-

Note: No workup required if performed directly in NMR tube (in-situ method).

-

-

Analysis:

Logic Visualization

The following diagram depicts the shielding cones. For an (S)-alcohol reacted with MTPA, the spatial orientation dictates specific shielding patterns.

Figure 2: Logic flow for Mosher's analysis. For the (S)-configuration of the target molecule, the protons on the amine side (L1) should exhibit negative

Expected Outcome for (S)-Configuration:

-

(Methylene next to N): Should have a negative

-

(via

References

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.

-methoxy- -

Katagiri, T., et al. (2002). Regioselective ring opening of trifluoromethyl-substituted epoxides. Journal of Fluorine Chemistry, 114(2), 159-165. Link

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4] Nature Protocols, 2, 2451–2458.[3] Link[2]

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link

Sources

- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

Executive Summary

The moiety (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical transition-state mimetic in protease inhibitors, specifically targeting Cathepsin K (osteoporosis), BACE1 (Alzheimer’s), and CETP (cardiovascular disease). The trifluoromethyl group (

This guide details the selection of starting materials and the specific synthetic logic required to access this motif with high enantiomeric excess (

Part 1: Retrosynthetic Logic & Route Selection

To guarantee the (S)-configuration at the C2 position, we must choose between enantioselective induction (creating the center) or chiral pool manipulation (preserving the center).

The Strategic Pathway

The most robust industrial and research-scale route relies on the regioselective ring opening of (S)-3,3,3-trifluoro-1,2-epoxypropane (also known as (S)-TFPO). This route is superior to asymmetric reduction of ketones due to the difficulty of reducing trifluoromethyl ketones with high enantioselectivity without specialized transfer hydrogenation catalysts.

Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule back to its fundamental precursors.

Figure 1: Retrosynthetic logic flow. The pathway relies on the availability of the chiral epoxide to ensure stereochemical integrity.

Part 2: Primary Starting Materials

(S)-3,3,3-Trifluoro-1,2-epoxypropane ((S)-TFPO)

-

Role: Electrophile / Chiral Scaffold

-

Purity Requirement:

chemical purity;

Technical Insight: The

Benzylamine[4][5]

Technical Insight: Benzylamine is a "hard" nucleophile. While it is reactive, it can also act as a base.[7] In non-fluorinated epoxides, this might lead to polymerization.[8] However, the

Catalyst (Optional but Recommended): Lithium Perchlorate ( )

-

Role: Lewis Acid activator.[4]

-

Mechanism: Coordinates to the epoxide oxygen, increasing electrophilicity and ensuring the reaction proceeds at milder temperatures, which protects the

.

Part 3: Sourcing the Chiral Epoxide (The "Make vs. Buy" Decision)

If (S)-TFPO is not commercially available or is cost-prohibitive, it must be synthesized from the racemic epoxide using Jacobsen’s Hydrolytic Kinetic Resolution (HKR) . This is the industry-standard method for generating this specific starting material.

Precursor for In-House Synthesis:

-

Racemic 3,3,3-Trifluoro-1,2-epoxypropane: Synthesized via oxidation of 3,3,3-trifluoropropene using mCPBA.

-

(S,S)-Co-Salen Complex (Jacobsen's Catalyst): The catalyst selectively hydrolyzes the (R)-enantiomer to the diol, leaving the desired (S)-epoxide intact.

Data Table: HKR Efficiency for Fluorinated Epoxides

| Parameter | Value | Notes |

| Catalyst Loading | 0.5 - 1.0 mol% | (S,S)-Co-Salen (OAc) |

| Water Equiv. | 0.55 eq | Controls conversion |

| Yield (Theoretical) | Max 50% | Resolution of racemate |

| Final ee | > 99% | After distillation |

| Safety | High Volatility | Epoxide bp ~35-40°C |

Part 4: Experimental Protocol

Workflow 1: Synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

This protocol assumes the possession of (S)-TFPO.[9]

Reagents:

-

(S)-3,3,3-Trifluoro-1,2-epoxypropane (1.0 equiv)

-

Benzylamine (1.1 equiv)[10]

-

Solvent: Isopropanol (IPA) or Dichloromethane (DCM)

-

Catalyst:

(0.1 equiv) - Optional

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Nitrogen (

). -

Solvation: Dissolve Benzylamine (1.1 equiv) in anhydrous IPA (5 mL per mmol).

-

Why IPA? Protic solvents can assist in the ring-opening via hydrogen bonding to the epoxide oxygen, stabilizing the transition state.

-

-

Addition: Cool the solution to 0°C. Add (S)-TFPO (1.0 equiv) dropwise via syringe.

-

Caution: (S)-TFPO is volatile (bp ~35°C). Use a chilled syringe.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2 hours. If monitoring by TLC shows incomplete conversion, heat to mild reflux (50°C) for 1 hour.

-

Checkpoint: The

group accelerates the reaction compared to non-fluorinated propylene oxide.

-

-

Workup: Concentrate the solvent in vacuo. The excess benzylamine can be removed via high-vacuum drying or column chromatography.

-

Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Visualization: Reaction Mechanism

The following diagram details the regioselective attack that preserves the chiral center.

Figure 2: Mechanistic pathway showing the nucleophilic attack at the terminal carbon (C3), driven by the electronic influence of the trifluoromethyl group.

Part 5: Quality Control & Analytic Standards

To validate the synthesis, the following analytical signatures must be confirmed.

| Analytic Method | Expected Signature | Purpose |

| 19F NMR | Singlet at | Confirms presence of |

| 1H NMR | Doublet of doublets at | Confirms ring opening and secondary alcohol.[10] |

| Chiral HPLC | Single peak (vs. Racemic Standard) | Validates enantiomeric excess (ee). |

| Mass Spec (ESI) | Confirms identity. |

References

-

Jacobsen, E. N. (2002). Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3. Journal of the American Chemical Society.[4]

-

Katagiri, T. , et al. (2000). Reaction of 3,3,3-Trifluoro-1,2-epoxypropane with Amines: Regioselectivity and Stereochemistry. Journal of Fluorine Chemistry.

-

Ramachandran, P. V. (2005). Asymmetric Synthesis of Trifluoromethylated Amino Alcohols. Tetrahedron: Asymmetry.[4][6][7]

-

Sigma-Aldrich. (2023). Safety Data Sheet: (S)-3,3,3-Trifluoro-1,2-epoxypropane.

Sources

- 1. (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane | CAS 143142-90-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane 97 143142-90-9 [sigmaaldrich.com]

- 3. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 8. synquestlabs.com [synquestlabs.com]

- 9. scispace.com [scispace.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol as a Chiral Auxiliary & Ligand

Executive Summary

This guide details the utility of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol (hereafter referred to as (S)-TF-AminoAlcohol ) as a high-performance chiral scaffold.[1] Unlike non-fluorinated amino alcohols (e.g., phenylglycinol), the incorporation of the trifluoromethyl (

Key Advantages:

-

pKa Modulation: The electron-withdrawing

group increases the acidity of the hydroxyl proton, strengthening metal-ligand coordination (e.g., with Zn, Ti, or B). -

Conformational Rigidity: The "Gauche Effect" induced by fluorine stabilizes specific rotamers, enhancing stereocontrol in asymmetric catalysis.

-

Metabolic Stability: As a building block, it prevents metabolic oxidation at the

-position, a critical feature for drug candidates (e.g., NK1 receptor antagonists).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | (2S)-3-(benzylamino)-1,1,1-trifluoropropan-2-ol |

| Structure | |

| Molecular Weight | 219.20 g/mol |

| Appearance | White to off-white crystalline solid or viscous oil |

| Solubility | Soluble in |

| pKa (OH) | ~11.5 (approx. 3-4 units lower than non-fluorinated analog) |

| Storage | Hygroscopic; Store under Argon at 2–8°C |

Core Workflow: Synthesis of the Auxiliary

Rationale: Commercial availability can be intermittent. In-house preparation from (S)-3,3,3-trifluoro-1,2-epoxypropane (TFEP) is the industry standard for high-purity generation.

Mechanism of Regioselectivity

The reaction relies on the nucleophilic attack of benzylamine on the epoxide. The

Figure 1: Regioselective ring-opening mechanism driven by electronic repulsion of the CF3 group.

Protocol 1: Preparation from (S)-TFEP

Reagents:

-

(S)-3,3,3-Trifluoro-1,2-epoxypropane (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Solvent: Isopropanol or Toluene (Avoid protic solvents if epoxide hydrolysis is a concern, though isopropanol is standard).

Step-by-Step:

-

Charge: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Benzylamine (1.1 equiv) in Isopropanol (5 mL per mmol).

-

Addition: Cool the solution to 0°C. Add (S)-TFEP dropwise. Note: The reaction is exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to 50°C for 4 hours to ensure completion.

-

Monitoring: Check via TLC (SiO2, Hexane/EtOAc 4:1). The epoxide spot will disappear.

-

Workup: Concentrate in vacuo to remove solvent and excess benzylamine.

-

Purification: Recrystallize from Hexane/Et2O or purify via flash column chromatography to yield the amino alcohol.

Application A: Ligand for Enantioselective Alkylation

Context: Asymmetric addition of Diethylzinc (

The "Fluorine Effect" in Catalysis

The

Comparative Performance Data:

| Ligand Scaffold | Substrate | Reagent | Yield | ee (%) |

| N-Benzyl-aminoethanol (No F) | Benzaldehyde | 85% | 45% (S) | |

| (S)-TF-AminoAlcohol | Benzaldehyde | 92% | >90% (S) |

Protocol 2: Asymmetric Diethylzinc Addition

Reagents:

-

Benzaldehyde (1.0 mmol)

- (1.0 M in Hexane, 2.2 mmol)

-

(S)-TF-AminoAlcohol (5 mol%)

-

Solvent: Toluene (anhydrous)

Step-by-Step:

-

Ligand Formation: Under Argon, dissolve (S)-TF-AminoAlcohol (5 mol%) in anhydrous Toluene (2 mL).

-

Zinc Addition: Add

(2.2 equiv) at 0°C. Stir for 20 minutes. Observation: Evolution of ethane gas indicates formation of the Zinc-Alkoxide complex. -

Substrate Addition: Add Benzaldehyde (1.0 equiv) slowly at 0°C.

-

Incubation: Stir at 0°C for 12–18 hours.

-

Quench: Carefully add 1M HCl to quench excess Zinc.[1]

-

Extraction: Extract with

(3x). Wash organics with brine, dry over -

Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Application B: Synthesis of Chiral Trifluoromethyl-Morpholines

Context: Morpholines are privileged structures in medicinal chemistry (e.g., Aprepitant). The (S)-TF-AminoAlcohol serves as the chiral "spine" for ring closure.

Figure 2: One-pot cyclization strategy for accessing the morpholine core.

Protocol 3: Morpholine Cyclization

-

Dissolution: Dissolve (S)-TF-AminoAlcohol (1.0 equiv) in Toluene/DMSO (10:1 ratio).

-

Base Activation: Add KOH (powdered, 4.0 equiv) and catalytic Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst.

-

Alkylation: Add 1,2-dibromoethane (1.2 equiv) dropwise.

-

Heating: Heat to 60°C for 6 hours.

-

Workup: Dilute with water, extract with EtOAc. The product is the N-benzyl protected morpholine.

-

Deprotection (Optional): Hydrogenation (

, Pd/C) removes the benzyl group to yield the free amine morpholine.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield in Ring Opening | Polymerization of Epoxide | Ensure temperature is kept low (0°C) during addition. Avoid strong Lewis acids. |

| Low ee% in Catalysis | Moisture Contamination | The Zn-Ligand complex is water-sensitive.[1] Dry toluene over Na/Benzophenone is critical. |

| Racemization | Retro-Aldol / Elimination | The |

| Incomplete Cyclization | Steric Hindrance | The |

References

-

Regioselective Ring Opening of Trifluoromethyl Epoxides

-

Application in Asymmetric Reformatsky/Diethylzinc Reactions

-

Fujiwara, Y., Katagiri, T., & Uneyama, K. "Trifluoromethylated Amino Alcohols as Chiral Ligands for Highly Enantioselective Reformatsky Reaction."[2] ChemInform.

-

(Confirming properties of the core scaffold).

-

-

Synthesis of Trifluoromethylated Morpholines

-

Fustero, S., et al.[3] "Asymmetric synthesis of fluorinated morpholines." Journal of Organic Chemistry.

-

(General Morpholine Synthesis Protocols).

-

-

Chemical Property Data

-

PubChem CID: 9774 (Base structure data).[1]

-

Sources

Application of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol in peptide synthesis

Application Note: (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol in Peptidomimetic Drug Design

Part 1: Introduction & Strategic Rationale

(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol is a specialized chiral building block (synthon) used primarily in the synthesis of aspartyl protease inhibitors . It serves as a precursor to the trifluoromethyl-hydroxyethylamine isostere, a structural motif that mimics the tetrahedral transition state of peptide bond hydrolysis.

The "Fluorine Effect" in Peptide Mimetics

Incorporating this unit into a peptide backbone offers distinct pharmacological advantages over non-fluorinated analogs (e.g., Statine):

-

Transition State Mimicry: The electron-withdrawing trifluoromethyl group (

) adjacent to the hydroxyl group significantly lowers the pKa of the alcohol (from ~16 to ~12). This increases the hydrogen bond donor capability of the hydroxyl group toward the catalytic aspartic acid residues in the enzyme active site. -

Metabolic Stability: The

group blocks metabolic oxidation at the -

Lipophilicity: The motif enhances membrane permeability, a critical challenge in peptide drug delivery.

Part 2: Mechanistic Logic & Pathway

The following diagram illustrates the biological rationale for using this synthon. It replaces the scissile amide bond of a substrate, trapping the enzyme in a non-productive complex.

Figure 1: Mechanism of Action. The trifluoro-hydroxyethylamine scaffold mimics the geometry of the hydrolytic transition state but cannot be cleaved, effectively inhibiting the protease.

Part 3: Experimental Protocols

This reagent is supplied as the N-benzyl protected amine. Direct coupling to a peptide chain is not possible without first removing the benzyl group or using the secondary amine in specific reductive alkylations (less common).

The standard workflow involves N-Debenzylation followed by Peptide Coupling .

Protocol A: Catalytic Hydrogenolysis (N-Debenzylation)

Objective: To remove the benzyl protecting group and generate the free primary amine for peptide coupling.

Materials:

-

Substrate: (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

-

Catalyst: 20% Pd(OH)

/C (Pearlman’s Catalyst) or 10% Pd/C -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen Source:

balloon or Parr shaker (30-50 psi)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 equivalent of the N-benzyl substrate in MeOH (0.1 M concentration).

-

Catalyst Addition: Carefully add 10-20 wt% of the Palladium catalyst under an inert atmosphere (

or Ar). Caution: Dry Pd/C is pyrophoric. -

Hydrogenation: Purge the vessel with

gas three times. Stir the reaction mixture vigorously under -

Monitoring: Monitor by TLC or LC-MS. The benzyl group removal typically takes 6–12 hours. Look for the disappearance of the benzyl UV signal and the appearance of the primary amine mass (

). -

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo to yield the crude amino-alcohol.

-

Note: The free amine is volatile and can form carbamates with atmospheric

. Use immediately or convert to an HCl salt (add 1.1 eq HCl in dioxane, evaporate).

-

Protocol B: Peptide Coupling (Elongation)

Objective: To couple the newly formed free amine with an N-protected amino acid (e.g., Boc-Phe-OH or Cbz-Val-OH).

Materials:

-

Amine: (S)-3-Amino-1,1,1-trifluoro-propan-2-ol (from Protocol A)

-

Carboxylic Acid: N-protected Amino Acid (1.1 eq)

-

Coupling Reagents: EDC·HCl (1.2 eq) and HOBt (1.2 eq) OR HATU (1.1 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Solvent: DMF or DCM (anhydrous)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask, dissolve the N-protected amino acid and coupling reagent (e.g., HATU) in anhydrous DMF. Add 1.0 eq of DIPEA. Stir for 5 minutes at 0°C.

-

Addition: Add the solution of the trifluoro-amino alcohol (from Protocol A) to the activated acid mixture. Add the remaining DIPEA.

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

-

Critical Check: The hydroxyl group of the scaffold is generally not reactive enough to compete with the amine for acylation due to the electron-withdrawing

group. However, if O-acylation is observed, use a weaker base (NMM) or protect the OH (as TBS ether) prior to this step.

-

-

Work-up: Dilute with EtOAc. Wash successively with 1N HCl (or 5% citric acid), sat.

, and brine. -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).

Part 4: Synthetic Workflow Visualization

Figure 2: Synthetic workflow for incorporating the scaffold into a peptide chain.

Part 5: Quality Control & Data Analysis

When characterizing the final peptidomimetic, specific spectral features confirm the successful incorporation of the trifluoromethyl isostere.

| Analytical Method | Expected Observation | Diagnostic Value |

| Singlet (or doublet) around -75 to -80 ppm (vs | Confirms presence of | |

| Multiplet at 3.8–4.2 ppm (CH-OH). Shift varies with H-bonding. | Verifies the integrity of the chiral center and secondary alcohol. | |

| HPLC | Shift in retention time compared to non-fluorinated analog. | |

| HRMS | Exact mass match. | Confirms no O-acylation side products (Mass + AA). |

Part 6: Troubleshooting Guide

Issue 1: Low Yield in Hydrogenolysis (Step 1)

-

Solution: Add 1.0 equivalent of HCl or Acetic Acid to the hydrogenation mixture to protonate the amine. This prevents it from coordinating strongly to the Palladium surface.

Issue 2: O-Acylation during Coupling (Step 2)

-

Cause: Highly activated coupling reagents (e.g., HATU) reacting with the hydroxyl group.

-

Solution: Switch to less aggressive coupling conditions (EDC/HOBt). Alternatively, protect the alcohol as a silyl ether (TBS-Cl, Imidazole) before debenzylation, though this adds two synthetic steps (protection + deprotection).

Issue 3: Racemization

-

Cause: Harsh basic conditions during coupling.

-

Solution: Avoid large excesses of DIPEA. Keep the reaction at 0°C during the activation phase. Verify stereochemistry using Chiral HPLC.

References

-

Ma, D., & Zhang, J. (2011). Synthesis of Trifluoromethyl-Containing Peptides and Peptidomimetics. Chemical Reviews.

-

Zanda, M. (2004). Trifluoromethyl stereogenic centers in peptide chemistry. New Journal of Chemistry.

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to N-Benzyl deprotection protocols).

Sources

(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol: A Chiral Ligand in Asymmetric Catalysis

Introduction

In the landscape of modern synthetic chemistry, the quest for efficient and highly selective catalytic systems is paramount, particularly in the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries. Within this context, chiral amino alcohols have emerged as a privileged class of ligands, capable of inducing high levels of stereocontrol in a variety of metal-catalyzed reactions. The introduction of fluorine-containing moieties, such as the trifluoromethyl group, into these ligand scaffolds can significantly enhance their catalytic efficacy by modulating their steric and electronic properties. This guide provides a detailed overview of the synthesis and application of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol, a promising chiral ligand for asymmetric catalysis. While direct literature on the catalytic applications of this specific ligand is emerging, its structural similarity to well-studied trifluoromethylated amino alcohols allows for the confident extrapolation of its potential in key transformations, most notably the enantioselective addition of organozinc reagents to aldehydes.

Synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

The most convergent and stereospecific route to (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol involves the asymmetric ring-opening of a suitable chiral epoxide. This approach ensures the establishment of the desired stereocenter at the hydroxyl-bearing carbon. A representative and reliable method is the nucleophilic attack of benzylamine on (S)-2-(trifluoromethyl)oxirane.

Synthetic Workflow

Caption: Synthetic route to the target ligand.

Detailed Experimental Protocol: Synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

Materials:

-

(S)-2-(Trifluoromethyl)oxirane

-

Benzylamine

-

Anhydrous Tetrahydrofuran (THF) (optional, can be run neat)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place (S)-2-(trifluoromethyl)oxirane (1.0 eq).

-

Addition of Nucleophile: To the epoxide, add benzylamine (1.1 - 1.5 eq). The reaction can be performed neat or in a minimal amount of anhydrous THF. The use of a slight excess of benzylamine ensures complete consumption of the epoxide.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. The regioselectivity of the ring-opening is dictated by the electronic nature of the trifluoromethyl group, favoring nucleophilic attack at the less substituted carbon.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude amino alcohol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

Chiral β-amino alcohols are highly effective ligands for the enantioselective addition of dialkylzinc reagents to aldehydes, a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. The trifluoromethyl group in the ligand backbone can enhance enantioselectivity through steric and electronic effects.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.

Detailed Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

Materials:

-

(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol (Ligand)

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol ligand (0.02 - 0.10 eq) in anhydrous toluene.

-

Addition of Diethylzinc: Cool the solution to 0 °C and slowly add diethylzinc solution (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active chiral zinc complex. The evolution of ethane gas is typically observed.

-

Substrate Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Workup: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to yield (S)-1-phenyl-1-propanol. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

Expected Performance and Ligand Effects

Based on studies with analogous trifluoromethylated amino alcohol ligands, high yields and enantioselectivities are anticipated. The performance of the catalyst is summarized in the table below, with expected values for the target ligand based on data from structurally similar ligands.

| Ligand | Aldehyde | Yield (%) | ee (%) | Reference (for analogous systems) |

| (S)-3-Dialkylamino-1,1,1-trifluoro-propan-2-ol | Benzaldehyde | >90 | >90 | [1] |

| (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol | Benzaldehyde | Expected >90 | Expected >90 | Inferred |

| (S)-3-Dialkylamino-1,1,1-trifluoro-propan-2-ol | p-Tolualdehyde | >90 | >90 | [1] |

| (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol | p-Tolualdehyde | Expected >90 | Expected >90 | Inferred |

The trifluoromethyl group is believed to contribute to the high enantioselectivity by:

-

Steric Influence: The bulky CF3 group helps to create a well-defined chiral pocket around the metal center, directing the approach of the aldehyde.

-

Electronic Effects: The electron-withdrawing nature of the CF3 group can influence the Lewis acidity of the zinc center, potentially enhancing the rate and selectivity of the reaction.

Conclusion

(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol represents a valuable addition to the toolbox of chiral ligands for asymmetric catalysis. Its straightforward synthesis via the asymmetric ring-opening of a trifluoromethyl-substituted epoxide makes it readily accessible. While direct catalytic data for this specific ligand is still to be broadly reported, the well-established efficacy of its structural analogs in reactions such as the enantioselective addition of diethylzinc to aldehydes strongly suggests its potential for high performance. The protocols and insights provided herein are intended to serve as a robust starting point for researchers and drug development professionals to explore the full catalytic capabilities of this promising chiral ligand.

References

-

Socha, A. M., et al. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 6, 982–1013. Available at: [Link]

Sources

Application Note: High-Precision Synthesis & Utilization of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

This Application Note is structured to provide a high-fidelity, reproducible guide for the synthesis, handling, and application of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol . It deviates from standard templates to prioritize experimental logic, critical control points, and "self-validating" workflows essential for high-value chiral fluorinated intermediates.

Executive Summary & Strategic Importance

(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol is a privileged chiral scaffold in medicinal chemistry. The trifluoromethyl (

-

Bioisosterism: It modulates the

of the hydroxyl group (rendering it more acidic, often -

Metabolic Stability: The C-F bonds prevent metabolic oxidation at the

-position.

This guide details a regioselective ring-opening protocol of (S)-2-(trifluoromethyl)oxirane. Unlike non-fluorinated epoxides, the strong electron-withdrawing nature of the

Experimental Setup & Core Synthesis Protocol

The Reaction Design

The synthesis relies on the nucleophilic attack of benzylamine on (S)-2-(trifluoromethyl)oxirane.

-

Regioselectivity: The reaction is designed to favor

attack at the terminal carbon ( -

Solvent Choice: Isopropanol (iPrOH) is selected over THF or DCM. Protic solvents facilitate the ring opening via hydrogen bonding to the epoxide oxygen, stabilizing the transition state without requiring harsh Lewis acids that might induce racemization.

Reagents & Materials Table

| Reagent | Equiv. | Role | Critical Attribute |

| (S)-2-(trifluoromethyl)oxirane | 1.0 | Substrate | >98% ee; Volatile (bp ~35-40°C) |

| Benzylamine | 1.1 | Nucleophile | Freshly distilled; Free of carbonate |

| Isopropanol (iPrOH) | Solvent | Medium | Anhydrous; Grade >99.5% |

| Calcium Triflate (Ca(OTf)₂) | 0.05 | Catalyst (Opt.) | Enhances rate if reaction is sluggish |

Step-by-Step Protocol

Step 1: Preparation (0 min)

-

Purge a 100 mL reaction flask with

. -

Charge with (S)-2-(trifluoromethyl)oxirane (10 mmol, 1.12 g) and Isopropanol (20 mL).

-

Cool the system to 0°C. Note: The epoxide is volatile. Pre-cooling is essential to prevent loss of starting material.

Step 2: Nucleophilic Addition (0 - 30 min)

-

Add Benzylamine (11 mmol, 1.2 mL) dropwise over 15 minutes.

-

Mechanistic Insight: Slow addition prevents a localized exotherm which could trigger polymerization or non-selective attack.

Step 3: Reaction Progression (30 min - 4 hrs)

-

Allow the mixture to warm to Room Temperature (20-25°C).

-

Stir for 4 hours.

-

Monitor: Use

NMR (uncoupled).-

Starting Material:

-76 ppm (approx, epoxide). -

Product:

-79 to -81 ppm (doublet, alcohol). -

Endpoint: Disappearance of the epoxide peak.

-

Step 4: Self-Validating Workup (Acid-Base Purification)

-

Evaporate volatiles (iPrOH) under reduced pressure (keep bath <40°C).

-

Dissolve residue in Ethyl Acetate (EtOAc) .

-

Validation Step A (Remove Neutrals): Wash with water. The amine product stays in the organic layer? NO.

-

Correction: The product is a secondary amine.

-

Correct Procedure: Extract the EtOAc layer with 1M HCl (3x) .

-

Logic: The product (amine) protonates and moves to the aqueous phase. Neutral impurities (unreacted epoxide oligomers) stay in EtOAc. Discard EtOAc.

-

-

Validation Step B (Recover Product): Basify the aqueous phase with 2M NaOH to pH > 12.

-

Extract back into Dichloromethane (DCM) (3x).

-

Dry over

, filter, and concentrate.

-

Yield & Characterization Expectations

-

Typical Yield: 85-92%

-

Appearance: Colorless to pale yellow oil (solidifies upon cooling/standing).

-

Optical Rotation:

must be compared to literature (typically negative for S-isomer in MeOH).

Visualization: Reaction Workflow & Logic

Caption: Figure 1. Synthesis workflow emphasizing the acid-base purification loop for high purity.

Application Protocols: Derivatization

Once synthesized, this amino alcohol is often cyclized to form chiral oxazolidinones, which are potent auxiliaries or pharmacophores.

Protocol: Cyclization to (S)-4-(trifluoromethyl)-3-benzyloxazolidin-2-one

-

Dissolution: Dissolve (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol (1 equiv) in dry DCM.

-

Reagent: Add Carbonyldiimidazole (CDI) (1.2 equiv) or Triphosgene (0.4 equiv) with TEA (2.5 equiv).

-

Condition: Stir at 0°C

RT for 12 hours. -

Mechanism: The amine attacks the carbonyl source first, followed by intramolecular closure by the hydroxyl group.

-

Significance: The resulting oxazolidinone is a crystalline solid, allowing for enantiomeric excess (ee) upgrade via recrystallization if the starting material was not optically pure.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield | Volatility of Epoxide | Use a dry-ice condenser or sealed tube; ensure pre-cooling. |

| Racemization | High Temperature / Strong Lewis Acid | Keep reaction < 40°C. Avoid strong Lewis acids like |

| Regioisomer Impurity | Attack at C2 ( | Rare with amines, but possible. Use steric bulk (e.g., t-BuOH solvent) or strictly control Temp at 0°C. |

| Emulsion during Workup | Fluorine Surfactant Effect |

References

-

Regioselective Ring Opening of Fluorinated Epoxides

- Title: Regioselective Nucleophilic Ring Opening of Trifluoromethyl Epoxides.

- Source:Journal of Organic Chemistry, 2008.

- Context: Establishes the preference for C3 attack in terminal trifluoromethyl epoxides due to steric and electronic factors.

-

Synthesis of Trifluoromethyl Amino Alcohols

- Title: Asymmetric Synthesis of Trifluoromethyl

- Source:Tetrahedron: Asymmetry, Vol 14, Issue 15.

- Context: Detailed protocols for benzylamine addition to chiral epoxides.

-

Properties of Fluorinated Alcohols

- Title: Effect of Fluorine on pKa and Lipophilicity.

- Source:Journal of Medicinal Chemistry.

- Context: Explains the bioisosteric relevance of the target molecule.

(Note: Specific page numbers and volume details for generic chemical transformations are synthesized from standard organic chemistry compendiums such as Organic Syntheses and Clayden et al., adapted here for the specific fluorinated substrate.)

Troubleshooting & Optimization

Overcoming side reactions in (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol synthesis

The following guide serves as a technical support resource for the synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol . It is designed for organic chemists and process development scientists encountering specific hurdles in the nucleophilic ring-opening of trifluoromethylated epoxides.

Topic: Overcoming Regioselectivity and Side Reaction Challenges Audience: Medicinal Chemists, Process R&D Scientists Document ID: TS-F3-AMINE-001

Executive Summary & Mechanistic Insight

The synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol typically proceeds via the nucleophilic ring-opening of (S)-2-(trifluoromethyl)oxirane (TFPO) with benzylamine. While conceptually simple, this reaction is complicated by the unique electronic properties of the trifluoromethyl (

The Core Challenge: Electronic vs. Steric Control

In non-fluorinated propylene oxide, nucleophilic attack is dominated by sterics , favoring the terminal carbon (C3). However, in TFPO, the strong electron-withdrawing nature of the

-

Steric Control (Favors C3): The

group is bulky (similar to an isopropyl group), sterically hindering C2 and directing the amine to the terminal C3 position. This yields the desired secondary alcohol. -

Electronic Control (Favors C2): The

group inductively withdraws electron density, making the C2 carbon significantly more electrophilic than C3. Under certain conditions (high temperature, unbuffered Lewis acids), this can promote "abnormal" attack at C2, yielding the undesired primary alcohol regioisomer.

Successful synthesis requires conditions that reinforce steric control while suppressing the electronic activation of C2.

Reaction Pathway Visualization

The following diagram maps the kinetic competition between the desired pathway and common side reactions.

Figure 1: Kinetic competition in the ring-opening of trifluoromethyl oxirane. Pathway A (Green) is the desired route.

Troubleshooting Guide (FAQ)

Issue 1: "I am observing significant amounts of the regioisomer (primary alcohol)."

Diagnosis: The reaction is likely under partial electronic control, or the temperature is too high.

-

Mechanism: The

group destabilizes the transition state for C2 attack less than an alkyl group would, due to its ability to stabilize the developing negative charge on the oxygen (via induction), making C2 vulnerable. -

Solution:

-

Switch Solvent: Use a protic solvent like Ethanol (EtOH) or Isopropanol (IPA) . Hydrogen bonding with the epoxide oxygen activates the ring specifically for C3 attack via a "push-pull" mechanism that respects steric bulk. Avoid polar aprotic solvents (DMF, DMSO) which leave the amine "naked" and more aggressive.

-

Add a Mild Promoter: Use Lithium Perchlorate (

) (1.0 equiv). The -

Lower Temperature: Run the reaction at room temperature to 40°C. Higher temperatures favor the higher-activation-energy pathway (C2 attack).

-

Issue 2: "The reaction stalls at 60-70% conversion."

Diagnosis: Product inhibition or amine deactivation.

-

Mechanism: The product is a

-amino alcohol, which can chelate to the Lewis acid catalyst (if used) or hydrogen bond with the starting amine, reducing its nucleophilicity. -

Solution:

-

Increase Concentration: Run the reaction at high concentration (1.0 M - 2.0 M). Epoxide ring openings are second-order reactions; rate depends heavily on concentration.

-

Catalyst Turnover: If using a metal catalyst (e.g.,

), the product may be poisoning it. Switch to a stoichiometric promoter like LiClO4 or simply increase reaction time in refluxing ethanol (cheapest, most robust method).

-

Issue 3: "I see a byproduct with two benzyl groups (Tertiary Amine)."

Diagnosis: Over-alkylation (Poly-alkylation).

-

Mechanism: The product (secondary amine) is arguably more nucleophilic than the starting benzylamine because the alkyl chain is electron-donating (though the

group dampens this, the effect is distant). -

Solution:

-

Stoichiometry Adjustment: Use a excess of benzylamine (1.5 to 2.0 equivalents). This statistically ensures the epoxide reacts with the primary amine rather than the product. The excess benzylamine can be easily removed via distillation or acid-base extraction during workup.

-

Inverse Addition: Add the epoxide slowly to a solution of the amine, keeping the amine concentration high relative to the epoxide at all times.

-

Issue 4: "Is the stereochemistry at C2 conserved?"

Diagnosis: Concern over racemization.

-

Answer: Yes, it is conserved.

-

Explanation: The chiral center in (S)-2-(trifluoromethyl)oxirane is at C2. The nucleophilic attack by benzylamine occurs at C3 (the terminal carbon). Since no bonds are broken or formed at the chiral center (C2), the configuration is retained.

-

Caveat: Racemization only occurs if you trigger an

-type mechanism (carbocation formation at C2) or if you accidentally attack C2 (inversion). Following the "Steric Control" protocols ensures retention.

Optimized Experimental Protocol

This protocol prioritizes regioselectivity and ease of purification.

Reagents:

-

(S)-2-(Trifluoromethyl)oxirane (TFPO) [>98% ee]

-

Benzylamine (Reagent Grade)

-

Solvent: Ethanol (Anhydrous)

-

Optional: Lithium Perchlorate (

)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Benzylamine (1.5 equiv) in Ethanol (5 mL per mmol epoxide) .

-

Note: The excess amine suppresses over-alkylation.

-

-

Addition: Cool the solution to 0°C. Add (S)-TFPO (1.0 equiv) dropwise.

-

Why: TFPO is volatile (bp ~39°C).[1] Adding it cold prevents evaporation before reaction.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

-

Checkpoint: Monitor by TLC or

-NMR. If starting material remains, heat strictly to 40-50°C. Avoid reflux unless necessary to minimize C2 attack.

-

-

Workup (Purification):

-

Concentrate the mixture under reduced pressure to remove ethanol.

-

Removal of Excess Amine: Dissolve residue in

and wash with water (Benzylamine partitions partially into water) or use a mild acidic wash (pH 5-6 phosphate buffer) to selectively protonate and remove the highly basic benzylamine while leaving the less basic fluorinated amino-alcohol in the organic layer (due to -

Alternative: Distillation is effective if scale permits, as the boiling point difference is significant.

-

-

Validation:

-

-NMR: Look for the doublet (

-

-NMR: Look for the doublet (

Data & Specifications

Solvent Effects on Regioselectivity

| Solvent | Dielectric Constant | Regioselectivity (C3 : C2) | Comment |

| Ethanol | 24.5 | > 95 : 5 | Recommended. H-bonding activates C3 attack. |

| Acetonitrile | 37.5 | ~ 85 : 15 | Moderate. Lacks H-bond activation. |

| Toluene | 2.4 | ~ 80 : 20 | Poor. Slow reaction, requires heat (bad for selectivity). |

| Water | 80.1 | > 90 : 10 | Good selectivity but solubility issues and difficult workup. |

Key Physical Properties

| Component | MW ( g/mol ) | Boiling Point | Hazard Note |

| (S)-TFPO | 112.05 | 39°C | Volatile/Flammable. Handle in hood.[1] |

| Benzylamine | 107.15 | 185°C | Corrosive/Lachrymator. |

| Product | 219.20 | ~110°C (at 2 mmHg) | Viscous oil or low-melting solid. |

References

-

Regioselective Opening of Epoxides: Fringuelli, F., et al. "Ring Opening of Epoxides with Amines in Water." Journal of Organic Chemistry, vol. 69, no. 22, 2004, pp. 7745–7747. Link

-

Fluorinated Epoxide Reactivity: Katagiri, T., et al. "Synthesis of Chiral Trifluoromethylated Building Blocks." Journal of Fluorine Chemistry, vol. 128, no. 10, 2007, pp. 1091-1103. Link

-

General Protocol (Patent): "Process for preparing 1,1,1-trifluoro-2-aminoalkanes."[2] European Patent EP1044959A2. Link

- HSAB Theory in Epoxide Opening: Smith, J. "Nucleophilic Attack on Trifluoromethyl Epoxides." Chemical Reviews, vol. 108, 2008.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (S)-2-(trifluoromethyl)oxirane and benzylamine before handling.

Sources

Technical Support Center: Optimizing Reaction Conditions for (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

Welcome to the technical support guide for the synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol. This valuable chiral building block is crucial in the development of pharmaceuticals and advanced materials, owing to the unique stereoelectronic properties conferred by the trifluoromethyl group.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of its asymmetric synthesis, troubleshoot common issues, and optimize reaction conditions for yield, purity, and enantioselectivity.

The primary and most effective route to this molecule involves the asymmetric reduction of the prochiral ketone precursor, 3-benzylamino-1,1,1-trifluoropropan-2-one. Therefore, this guide will focus on optimizing this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective strategy for synthesizing (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol with high enantiopurity?

The most prevalent and scalable method is the asymmetric reduction of the corresponding prochiral ketone, 3-benzylamino-1,1,1-trifluoropropan-2-one. This is typically achieved through catalytic asymmetric transfer hydrogenation (ATH) or using chiral reducing agents.[2] ATH using catalysts like Noyori-type ruthenium complexes is often preferred for its operational simplicity and high efficiency. Alternatively, methods employing chiral organomagnesium amides (COMAs) or BINAL-H have shown excellent enantioselectivities for the reduction of similar trifluoromethyl ketones.[3][4][5][6]

Q2: Why is the asymmetric reduction of trifluoromethyl ketones challenging?

The primary challenge stems from the similar steric bulk of the trifluoromethyl (CF3) group and the other substituent on the ketone (in this case, an aminomethylene group).[3][4] This similarity can make it difficult for the chiral catalyst or reagent to effectively differentiate between the two faces of the carbonyl group, potentially leading to lower enantiomeric excess (%ee). Careful selection of the catalyst, ligand, and reaction conditions is therefore critical to achieving high stereoselectivity.

Q3: Which analytical methods are recommended for monitoring reaction progress and determining enantiomeric excess (%ee)?

For reaction monitoring, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable. To determine the enantiomeric excess, chiral HPLC is the gold standard. A column such as a Chiralcel OD-H or an equivalent phase capable of separating the enantiomers is typically used.[4] It is essential to develop a reliable chiral HPLC method and validate it using a racemic sample of 3-benzylamino-1,1,1-trifluoro-propan-2-ol.

Q4: What are the key safety considerations when working with the reagents for this synthesis?

Many reagents used in this synthesis require careful handling. For instance, metal hydride reducing agents like LiAlH4 are highly flammable and react violently with water.[7] Organometallic reagents can be pyrophoric. Solvents like diethyl ether are extremely flammable. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure that all reagents are handled under an inert atmosphere (e.g., nitrogen or argon) as required.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The following workflow provides a logical approach to diagnosing and resolving common issues.

Caption: A logical workflow for troubleshooting common synthesis problems.

Problem 1: My reaction yield is consistently low, although the starting material is fully consumed.

-

Possible Cause 1: Product Degradation. The product, an amino alcohol, might be sensitive to the reaction or work-up conditions. Prolonged exposure to strong acids or bases during work-up can lead to degradation or side reactions.

-

Solution: Ensure the work-up procedure is performed promptly and at low temperatures. Use a mild quenching agent like saturated aqueous ammonium chloride.[8] For purification, consider column chromatography on silica gel that has been neutralized with a small amount of triethylamine (e.g., 1% v/v in the eluent) to prevent product degradation on the stationary phase.

-

-

Possible Cause 2: Mechanical Losses during Work-up/Purification. Fluorinated compounds can sometimes exhibit unusual solubility properties, leading to losses during aqueous extraction or precipitation.[9]

-

Solution: Minimize the number of transfer steps. When performing extractions, ensure the correct layers are collected and consider back-extracting the aqueous layer to recover any dissolved product. During solvent removal, use a rotary evaporator at a moderate temperature to avoid volatilizing the product.

-

Problem 2: The enantiomeric excess (%ee) of my product is poor.

-

Possible Cause 1: Inactive or Racemized Catalyst. The chiral catalyst is the cornerstone of enantioselectivity. If it has been improperly stored, handled, or is from a poor-quality source, its effectiveness will be compromised.

-

Solution: Use a freshly prepared or purchased catalyst from a reputable supplier. Ensure it is stored under an inert atmosphere and protected from light and heat as specified. The performance of a new batch of catalyst should always be validated on a small-scale reaction.

-

-

Possible Cause 2: Suboptimal Reaction Temperature. Asymmetric reductions are often highly sensitive to temperature. Running the reaction at too high a temperature can erode enantioselectivity by allowing non-selective background reactions to occur or by reducing the energetic difference between the diastereomeric transition states.

-

Solution: Optimize the reaction temperature. Many highly selective reductions of trifluoromethyl ketones are performed at low temperatures (e.g., -78 °C to 0 °C).[4] Perform a temperature screening study to find the optimal balance between reaction rate and enantioselectivity.

-

-

Possible Cause 3: Incorrect Catalyst/Ligand Choice. Not all chiral catalysts are suitable for all substrates. The specific electronic and steric properties of 3-benzylamino-1,1,1-trifluoropropan-2-one may require a specific type of catalyst.

-

Solution: If one catalyst system (e.g., a specific Ru-based ATH catalyst) provides low %ee, screen a panel of different catalysts or ligands. For example, catalysts with different chiral diamine or amino alcohol ligands can exhibit vastly different selectivities.[2]

-

Problem 3: The reaction is sluggish or does not go to completion.

-

Possible Cause 1: Catalyst Deactivation. The catalyst can be poisoned by impurities in the substrate, solvent, or from atmospheric contamination (oxygen or moisture). The amine functionality in the substrate itself can sometimes coordinate to the metal center and inhibit catalysis.

-

Solution: Ensure all solvents and reagents are rigorously dried and degassed. The substrate ketone should be purified to remove any potential catalyst poisons. If substrate inhibition is suspected, try adding the substrate slowly over a period of time to maintain a low instantaneous concentration.

-

-

Possible Cause 2: Insufficient Catalyst Loading. While catalytic amounts are used, the loading must be sufficient to drive the reaction at a reasonable rate.

-

Solution: If the reaction is clean but slow, incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1.0 mol% or higher) and monitor the effect on the reaction rate.

-

-

Possible Cause 3: Poor Reagent Activity. In transfer hydrogenation, the hydride donor (e.g., formic acid, isopropanol) must be of high quality. In direct reductions, the hydride source (e.g., LiAlH4, NaBH4) may have degraded over time.

-

Solution: Use freshly opened or purified hydride donors. The activity of hydride reagents like LiAlH4 can be titrated if degradation is suspected.

-

Optimization of Reaction Parameters

The interplay between various reaction parameters is critical for achieving optimal outcomes. The following diagram illustrates these relationships, and the subsequent tables provide starting points for optimization.

Caption: Interdependence of key reaction parameters and outcomes.

Table 1: Starting Conditions for Optimization (Asymmetric Transfer Hydrogenation)

| Parameter | Recommended Range | Rationale & Key Considerations |

| Catalyst | Ru(II) or Rh(III) complexes with chiral diamine ligands | Proven to be highly effective for asymmetric reduction of ketones.[2] |

| Catalyst Loading | 0.1 - 2.0 mol% | Lower loading is more economical but may require longer reaction times. Higher loading can accelerate the reaction but may not be cost-effective. |

| Hydride Source | Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol | Formic acid/triethylamine is a common and effective system for ATH. Isopropanol can also be used, often with a base co-catalyst like KOH or KOtBu. |

| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), or Isopropanol | The choice of solvent can influence catalyst solubility and stability, thereby affecting both yield and enantioselectivity. |

| Temperature | 0 °C to 40 °C | A good starting point is room temperature (~25 °C). Lowering the temperature may improve enantioselectivity at the cost of reaction speed.[5] |

| Concentration | 0.1 M - 0.5 M | Higher concentrations can increase the reaction rate, but may also lead to solubility issues or side reactions. |

Table 2: Comparison of Potential Catalyst Systems

| Catalyst Type | Typical Precursor | Advantages | Disadvantages |

| Noyori-type Ru(II) | [RuCl2(p-cymene)]2 + TsDPEN | High enantioselectivity, commercially available, tolerant of some functional groups. | Can be sensitive to air and moisture; may require inert atmosphere. |

| Chiral Organomagnesium Amides (COMAs) | i-Pr2Mg + Chiral Amine | Excellent yields and selectivities, mild conditions, recoverable chiral ligand.[3][4] | Stoichiometric use of the chiral reagent is often required. |

| CBS Reduction (Corey-Bakshi-Shibata) | Oxazaborolidine catalyst + BH3 | Well-established method, high enantioselectivities for many ketones. | Requires stoichiometric borane source; sensitive to moisture. |

| Chiral Iridium Catalysts | [Ir(cod)Cl]2 + Chiral Ligand | Effective for ATH of ketones, can be used in one-pot procedures.[2] | Can be more expensive than ruthenium catalysts. |

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol provides a detailed, step-by-step methodology for the synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol, which should be used as a starting point for optimization.

Objective: To synthesize (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol via ATH of 3-benzylamino-1,1,1-trifluoropropan-2-one.

Materials:

-

3-benzylamino-1,1,1-trifluoropropan-2-one (1.0 eq)

-

[RuCl2(p-cymene)]2 (0.005 eq, 0.5 mol%)

-

(1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.011 eq, 1.1 mol%)

-

Formic acid/Triethylamine azeotrope (5:2 molar ratio) (5.0 eq)

-

Anhydrous, degassed Dichloromethane (DCM) (to make 0.2 M solution)

Procedure:

-

Catalyst Pre-formation:

-

To an oven-dried Schlenk flask under an argon atmosphere, add [RuCl2(p-cymene)]2 (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%).

-

Add half of the total volume of anhydrous, degassed DCM.

-

Stir the mixture at room temperature for 30 minutes. A color change to a deep red or orange is typically observed, indicating the formation of the active catalyst.

-

-

Reaction Setup:

-

In a separate oven-dried flask under argon, dissolve the substrate, 3-benzylamino-1,1,1-trifluoropropan-2-one (1.0 eq), in the remaining DCM.

-

Add the formic acid/triethylamine azeotrope (5.0 eq) to the substrate solution.

-

-

Initiation and Monitoring:

-

Transfer the substrate solution to the flask containing the pre-formed catalyst via cannula.

-

Stir the reaction mixture at 25 °C.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-24 hours).

-

-

Work-up:

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine to prevent streaking).

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

-

Determine the enantiomeric excess (%ee) by chiral HPLC analysis.

-

References

-

Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs) . Organic Letters. [Link]

-

Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs) - ACS.org . ACS Publications. [Link]

-

Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol . The Journal of Organic Chemistry. [Link]

-

Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]

-

Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction . PubMed. [Link]

- Purification of fluorinated alcohols - Google Patents.

-

Asymmetric Synthesis of Chiral Fluorine-containing Alcohols . National Institute of Chemistry. [Link]

-

Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives . RSC Publishing. [Link]

-

Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture . PMC. [Link]

-

[Development of asymmetric synthesis of optically active compounds including fluoroorganic molecules] . PubMed. [Link]

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography . NIH. [Link]

-

Catalysts for the asymmetric synthesis of chiral alcohols 89. . ResearchGate. [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols . MDPI. [Link]

Sources

- 1. [Development of asymmetric synthesis of optically active compounds including fluoroorganic molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. 1,1,1-TRIFLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

Status: Operational Ticket ID: TECH-GUIDE-CF3-BN Subject: Stability, Storage, and Handling Protocols Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary & Molecule Identification

Welcome to the technical support hub for (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol . This compound is a critical chiral building block, often used in the synthesis of CETP inhibitors and other fluorinated pharmaceutical agents. Its stability profile is dominated by the interaction between the electron-withdrawing trifluoromethyl group (

Chemical Profile:

-

Structure:

-

Key Functionality:

-amino-trifluoromethyl alcohol. -

Critical Stability Factor: The

group significantly lowers the

Storage & Handling Protocols (The "How-To")

The stability of this compound depends entirely on whether you are handling the Free Base or the Salt (e.g., Hydrochloride).

Quick Reference: Storage Conditions

| Parameter | Free Base (Oil or Low-Melting Solid) | Hydrochloride Salt (Crystalline Solid) |

| Temperature | -20°C (Critical) | 2–8°C (Acceptable), -20°C (Preferred) |

| Atmosphere | Inert Gas (Argon/Nitrogen) REQUIRED | Inert Gas Recommended |

| Container | Amber glass, Teflon-lined cap | Amber glass, tightly sealed |

| Shelf Life | 6 months (prone to oxidation) | >24 months |

| Major Risk | Carbamate formation ( | Hygroscopicity (Water absorption) |

Detailed Protocol: Handling the Free Base

The free base is a secondary amine. It is chemically reactive toward atmospheric components.

-

Avoid Air Exposure: The benzylamine moiety is susceptible to slow oxidation, leading to yellowing (benzaldehyde formation).

-

Prevent Carbamate Formation: Like many amines, it reacts with atmospheric

to form carbamate salts. This appears as a "crust" forming on the oil or a change in viscosity. -

Handling: Always sample inside a glovebox or under a positive pressure of nitrogen.

Detailed Protocol: Handling the Salt (Recommended Form)

If you synthesized the free base but do not plan to use it immediately (within 48 hours), convert it to the HCl salt.

-

Method: Dissolve free base in dry

or -

Why? The salt blocks the nitrogen lone pair, preventing oxidation and

capture.

Troubleshooting Guide (Q&A)

Issue 1: Visual Degradation

User Question: "My material was originally a white solid/colorless oil, but after two weeks in the fridge, it has turned pale yellow. Is it still usable?"

Technical Diagnosis: This is classic oxidative degradation of the benzylic amine position.

-

Cause: Trace oxygen exposure. The benzylic C-H bonds are activated, leading to slow formation of Schiff bases or benzaldehyde impurities.

-

Solution:

-

Check purity via LC-MS or NMR. If purity is >95%, the color is likely due to trace impurities (<1%) with high extinction coefficients.

-

Purification: Pass through a short plug of neutral alumina (for free base) or recrystallize from IPA/Heptane (for salts).

-

Prevention: Store under Argon. Nitrogen is lighter than air and less effective for long-term storage of liquids.

-

Issue 2: NMR Anomalies (The "Missing" Proton)

User Question: "I am running

Technical Diagnosis: This is likely a Dynamic Exchange Effect , not degradation.

-

Mechanism: The

group makes the hydroxyl proton more acidic. It exchanges rapidly with the amine proton ( -

Solution:

-

Switch solvent to DMSO-d6 . The strong H-bond accepting nature of DMSO will "lock" the OH and NH protons, sharpening the peaks and separating their signals.

-

Add a drop of

to the tube. All exchangeable protons (OH, NH) will disappear, confirming the carbon backbone is intact.

-

Issue 3: Weight Gain & "Gunking"